AUTOCAMTIDE-2-RELATED INHIBITORY PEPTIDE AUTOCAMTIDE-2-RELATED INHIBITORY PEPTIDE
Brand Name: Vulcanchem
CAS No.: 167114-91-2
VCID: VC0071850
InChI: InChI=1S/C78H142N22O20.C2HF3O2/c1-11-12-13-14-15-16-17-18-19-20-21-32-60(102)91-50(28-22-24-37-79)69(112)92-51(29-23-25-38-80)67(110)88-47(8)64(107)97-56(41-44(2)3)74(117)94-53(31-27-40-87-78(84)85)70(113)93-52(30-26-39-86-77(82)83)71(114)95-54(33-35-59(81)101)72(115)96-55(34-36-61(103)104)68(111)89-49(10)66(109)100-63(46(6)7)75(118)98-57(43-62(105)106)73(116)90-48(9)65(108)99-58(76(119)120)42-45(4)5;3-2(4,5)1(6)7/h44-58,63H,11-43,79-80H2,1-10H3,(H2,81,101)(H,88,110)(H,89,111)(H,90,116)(H,91,102)(H,92,112)(H,93,113)(H,94,117)(H,95,114)(H,96,115)(H,97,107)(H,98,118)(H,99,108)(H,100,109)(H,103,104)(H,105,106)(H,119,120)(H4,82,83,86)(H4,84,85,87);(H,6,7)/t47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,63-;/m0./s1
SMILES: CCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)O.C(=O)(C(F)(F)F)O
Molecular Formula: C64H116N22O19 • CF3COOH
Molecular Weight: 1611.8

AUTOCAMTIDE-2-RELATED INHIBITORY PEPTIDE

CAS No.: 167114-91-2

Main Products

VCID: VC0071850

Molecular Formula: C64H116N22O19 • CF3COOH

Molecular Weight: 1611.8

AUTOCAMTIDE-2-RELATED INHIBITORY PEPTIDE - 167114-91-2

CAS No. 167114-91-2
Product Name AUTOCAMTIDE-2-RELATED INHIBITORY PEPTIDE
Molecular Formula C64H116N22O19 • CF3COOH
Molecular Weight 1611.8
IUPAC Name (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-(tetradecanoylamino)hexanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C78H142N22O20.C2HF3O2/c1-11-12-13-14-15-16-17-18-19-20-21-32-60(102)91-50(28-22-24-37-79)69(112)92-51(29-23-25-38-80)67(110)88-47(8)64(107)97-56(41-44(2)3)74(117)94-53(31-27-40-87-78(84)85)70(113)93-52(30-26-39-86-77(82)83)71(114)95-54(33-35-59(81)101)72(115)96-55(34-36-61(103)104)68(111)89-49(10)66(109)100-63(46(6)7)75(118)98-57(43-62(105)106)73(116)90-48(9)65(108)99-58(76(119)120)42-45(4)5;3-2(4,5)1(6)7/h44-58,63H,11-43,79-80H2,1-10H3,(H2,81,101)(H,88,110)(H,89,111)(H,90,116)(H,91,102)(H,92,112)(H,93,113)(H,94,117)(H,95,114)(H,96,115)(H,97,107)(H,98,118)(H,99,108)(H,100,109)(H,103,104)(H,105,106)(H,119,120)(H4,82,83,86)(H4,84,85,87);(H,6,7)/t47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,63-;/m0./s1
Standard InChIKey AQERPQDFAQEHFS-PNTPNKCPSA-N
SMILES CCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)O.C(=O)(C(F)(F)F)O
Appearance Assay:≥95%A crystalline solid
Synonyms (2S,3Z,5S,6Z,8S,9Z,11S,12Z,14S,15Z,17S)-17-((Z)-((2S,3Z,5S,6Z,8S,9Z,11S,12Z,14S,15Z,17S,18Z,20S,21Z)-17,20-bis(4-aminobutyl)-5,8-bis(3-guanidinopropyl)-1,4,7,10,13,16,19,22-octahydroxy-2-(3-hydroxy-3-iminopropyl)-11-isobutyl-14-methyl-3,6,9,12,15,18,
PubChem Compound 117072604
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator